Enhanced iNOS Inhibitory Potency: 2.6-Fold Improvement Over the Unsubstituted Indole-3-acrylaldehyde Scaffold
The 5-methoxy-substituted indole-3-acrylaldehyde (target compound) inhibits LPS-induced iNOS activity in mouse RAW264.7 macrophages with an IC₅₀ of 2.57 µM (2,570 nM) [1]. In contrast, the unsubstituted parent compound 3-(1H-indol-3-yl)acrylaldehyde exhibits an IC₅₀ of 6.80 µM (6,800 nM) for iNOS-mediated NO production in the same cell line, determined by Griess assay [2]. The 5-methoxy derivative is therefore approximately 2.6-fold more potent in this anti-inflammatory surrogate assay.
| Evidence Dimension | iNOS inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.57 µM (2,570 nM) |
| Comparator Or Baseline | 3-(1H-Indol-3-yl)acrylaldehyde: IC₅₀ = 6.80 µM (6,800 nM) |
| Quantified Difference | 2.6-fold greater potency for the 5-methoxy analog |
| Conditions | Mouse RAW264.7 macrophages; LPS-induced iNOS activity (target compound); iNOS-mediated NO production measured by Griess assay (comparator) |
Why This Matters
For inflammation research programs, the 2.6-fold iNOS potency gain translates to a lower compound requirement per assay well and potentially reduced off-target exposure at effective concentrations.
- [1] BindingDB Entry BDBM50105346 (CHEMBL3597260). IC₅₀ = 2.57E+3 nM. Antiinflammatory activity in mouse RAW264.7 cells assessed as inhibition of LPS-induced iNOS activity. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105346 (accessed 2026-04-29). View Source
- [2] BindingDB Entry BDBM50441057 (CHEMBL2430197). IC₅₀ = 6.80E+3 nM. Inhibition of iNOS-mediated NO production in mouse RAW264.7 cells by Griess assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441057 (accessed 2026-04-29). View Source
